1-(Chloromethyl)-3-iodobenzene
Overview
Description
1-(Chloromethyl)-3-iodobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(chloromethyl)benzene using iodine and a suitable oxidizing agent. Another method includes the chloromethylation of 3-iodobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-iodobenzene has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The iodine atom can participate in oxidative addition and reductive elimination processes, facilitating various coupling reactions .
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-iodobenzene
- 1-(Chloromethyl)-2-iodobenzene
- 1-(Bromomethyl)-3-iodobenzene
Comparison: 1-(Chloromethyl)-3-iodobenzene is unique due to the specific positioning of the chloromethyl and iodine substituents on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .
Properties
IUPAC Name |
1-(chloromethyl)-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGDQMRBOFYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516740 | |
Record name | 1-(Chloromethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60076-09-7 | |
Record name | 1-(Chloromethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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